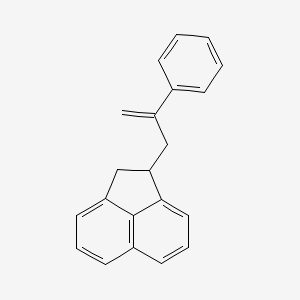
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane is an organic compound with the molecular formula C12H24O2 It belongs to the class of cyclic ethers, specifically oxolanes, which are characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with ethyl 5-methyl-2-oxopentanoate in the presence of an acid catalyst. The reaction proceeds through an intramolecular cyclization mechanism, forming the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to open-chain alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolanes with various functional groups.
Scientific Research Applications
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring structure allows for unique interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-ethoxy-3-(3-methylbutyl)oxolane
- 3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
- Butanoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane stands out due to its specific structural arrangement and functional groups. The presence of the ethoxy group and the methylbutyl side chain imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
61103-83-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-3-(3-methylbutyl)oxolane |
InChI |
InChI=1S/C12H24O2/c1-5-13-12-11(7-6-9(2)3)8-10(4)14-12/h9-12H,5-8H2,1-4H3 |
InChI Key |
ZNDBNSRAYZKVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(O1)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
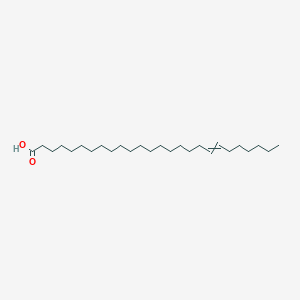
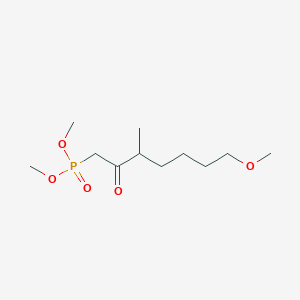

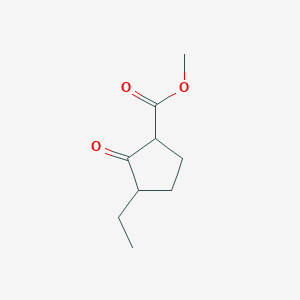
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
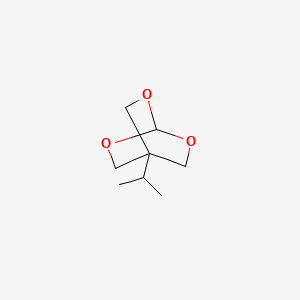

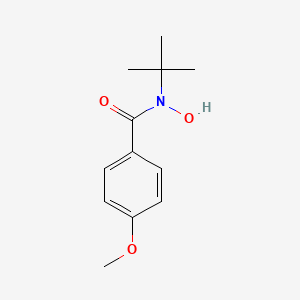
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
